
4,6-Dimethyl-1-oxidotriazin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-1-oxidotriazin-1-ium is a heterocyclic compound with a triazine ring structure. It is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of two methyl groups and an oxidized nitrogen atom within the triazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1-oxidotriazin-1-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dimethyl-1,3,5-triazine with an oxidizing agent to introduce the oxidized nitrogen atom. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters. The choice of raw materials, reaction conditions, and purification techniques are critical to achieving consistent quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dimethyl-1-oxidotriazin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxidized nitrogen back to its original state, altering the compound’s properties.
Substitution: The methyl groups and other substituents on the triazine ring can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state triazine derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Applications De Recherche Scientifique
4,6-Dimethyl-1-oxidotriazin-1-ium has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism by which 4,6-Dimethyl-1-oxidotriazin-1-ium exerts its effects involves interactions with specific molecular targets. The oxidized nitrogen atom can participate in redox reactions, influencing cellular processes. Additionally, the compound’s structure allows it to interact with enzymes and other proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
4,6-Dimethyl-1-oxidotriazin-1-ium can be compared with other triazine derivatives, such as:
1,3,5-Triazine: Lacks the oxidized nitrogen and methyl groups, resulting in different chemical properties and reactivity.
2,4,6-Trimethyl-1,3,5-triazine: Contains three methyl groups but no oxidized nitrogen, leading to distinct applications and behavior.
4,6-Dichloro-1,3,5-triazine: Substituted with chlorine atoms, which significantly alters its chemical reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxidized nitrogen, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
77202-12-1 |
|---|---|
Formule moléculaire |
C5H7N3O |
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
4,6-dimethyl-1-oxidotriazin-1-ium |
InChI |
InChI=1S/C5H7N3O/c1-4-3-5(2)8(9)7-6-4/h3H,1-2H3 |
Clé InChI |
LOSUUFJDOHELFK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=[N+](N=N1)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


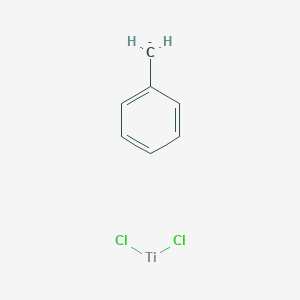
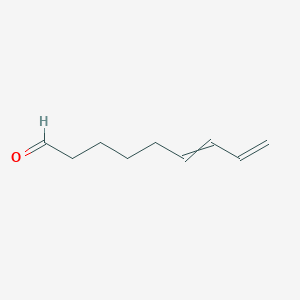
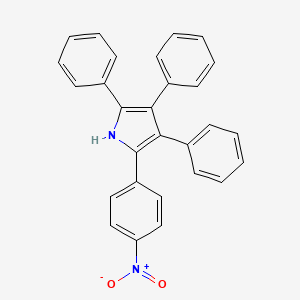
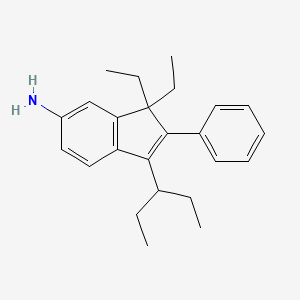

![1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14449638.png)
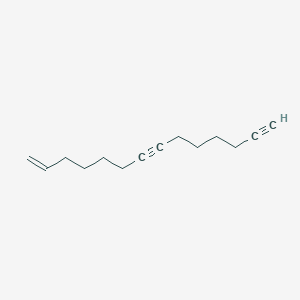

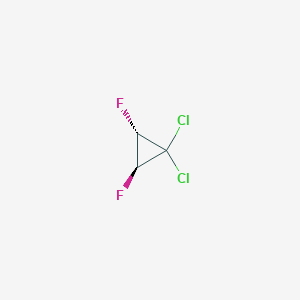
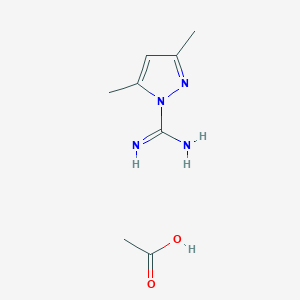
![N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B14449673.png)
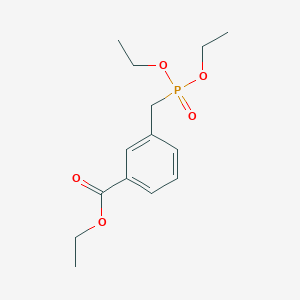
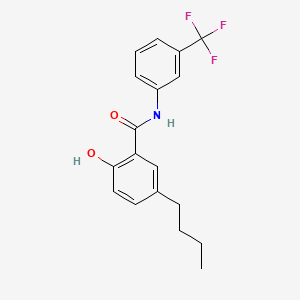
![3-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6-dihydrobenzo[b][1]benzothiepin-9-ol;dihydrochloride](/img/structure/B14449690.png)
